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Compound of Interest

Compound Name: Oleic Acid-2,6-diisopropylanilide

Cat. No.: B597161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Oleic Acid-2,6-
diisopropylanilide, a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). The

information is compiled from foundational research and is intended to serve as a

comprehensive resource for professionals in drug discovery and development.

Quantitative Data Summary
Oleic Acid-2,6-diisopropylanilide has been identified as a highly potent inhibitor of ACAT. The

in vitro inhibitory activity of this compound, along with related fatty acid anilides, is summarized

in the table below. The data is extracted from the seminal work by Roth et al. (1992), which

established the structure-activity relationships for this class of compounds.[1]
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Compound Acyl Chain
Anilide
Substitution

In Vitro ACAT
Inhibition IC50 (nM)

Oleic Acid-2,6-

diisopropylanilide
Oleoyl 2,6-diisopropyl 7

Stearoyl-2,6-

diisopropylanilide
Stearoyl 2,6-diisopropyl 10

Palmitoyl-2,6-

diisopropylanilide
Palmitoyl 2,6-diisopropyl 15

Myristoyl-2,6-

diisopropylanilide
Myristoyl 2,6-diisopropyl 25

Lauroyl-2,6-

diisopropylanilide
Lauroyl 2,6-diisopropyl 40

Oleic Acid Anilide Oleoyl Unsubstituted 26,000

Oleic Acid-2,6-

dimethylanilide
Oleoyl 2,6-dimethyl 50

Oleic Acid-2,6-

diethylanilide
Oleoyl 2,6-diethyl 20

Experimental Protocols
The following is a detailed methodology for the in vitro Acyl-CoA:Cholesterol Acyltransferase

(ACAT) inhibition assay as described in the foundational study by Roth et al. (1992).[1]

Preparation of Microsomes
Source: Microsomes were prepared from the livers of male Sprague-Dawley rats.

Homogenization: The livers were homogenized in a buffer solution (e.g., 0.1 M potassium

phosphate buffer, pH 7.4, containing 0.25 M sucrose).

Centrifugation: The homogenate was subjected to a series of centrifugation steps to isolate

the microsomal fraction. A common procedure involves an initial low-speed centrifugation to
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remove cell debris and nuclei, followed by a high-speed ultracentrifugation of the

supernatant to pellet the microsomes.

Resuspension: The microsomal pellet was washed and resuspended in a suitable buffer and

stored at -80°C until use. Protein concentration was determined using a standard method

like the Bradford or Lowry assay.

In Vitro ACAT Inhibition Assay
Reaction Mixture: The assay was typically performed in a final volume of 200 µL in a

phosphate buffer (pH 7.4).

Enzyme and Inhibitor Incubation: A specific amount of microsomal protein (e.g., 50-100 µg)

was pre-incubated with the test compound (Oleic Acid-2,6-diisopropylanilide or other

anilides) at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C to allow

for inhibitor binding to the enzyme.

Substrate Addition: The enzymatic reaction was initiated by the addition of the substrate, [1-

14C]oleoyl-CoA. The final concentration of oleoyl-CoA was typically in the micromolar range

(e.g., 10-20 µM). Exogenous cholesterol, often delivered in a detergent like Triton WR-1339

or in liposomes, was also included in the reaction mixture to ensure substrate availability.

Reaction Incubation: The reaction mixture was incubated for a specific time (e.g., 10-30

minutes) at 37°C. The incubation time was chosen to ensure the reaction was in the linear

range.

Reaction Termination and Lipid Extraction: The reaction was stopped by the addition of a

mixture of chloroform and methanol (e.g., 2:1 v/v). The lipids were extracted into the organic

phase.

Quantification of Cholesteryl Esters:

Thin-Layer Chromatography (TLC): The extracted lipids were concentrated and spotted on

a silica gel TLC plate. The plate was developed in a solvent system capable of separating

cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
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Analysis: The area corresponding to cholesteryl esters was identified (e.g., by co-migration

with a cholesteryl oleate standard visualized with iodine vapor). The silica gel from this

area was scraped into a scintillation vial.

Scintillation Counting: A scintillation cocktail was added to the vial, and the amount of

radioactivity, corresponding to the amount of [14C]oleoyl-CoA incorporated into cholesteryl

esters, was determined using a liquid scintillation counter.

Data Analysis: The inhibitory activity was calculated as the percentage reduction in the

formation of cholesteryl esters in the presence of the inhibitor compared to a control (vehicle-

treated) sample. The IC50 value, the concentration of the inhibitor that causes 50%

inhibition, was determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
Mechanism of Action: ACAT Inhibition
Oleic Acid-2,6-diisopropylanilide functions as a direct inhibitor of the enzyme Acyl-

CoA:Cholesterol Acyltransferase (ACAT). This enzyme is located in the endoplasmic reticulum

and plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of

cholesterol with long-chain fatty acids to form cholesteryl esters. By blocking the active site of

ACAT, Oleic Acid-2,6-diisopropylanilide prevents the conversion of free cholesterol into its

storage form, thereby modulating intracellular cholesterol levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity
relationships of a novel series of fatty acid anilide hypocholesterolemic agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Activity of Oleic Acid-2,6-diisopropylanilide: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597161#in-vitro-activity-of-oleic-acid-2-6-
diisopropylanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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